Introduction: The Strategic Importance of a Bifunctional Intermediate
Introduction: The Strategic Importance of a Bifunctional Intermediate
An In-depth Technical Guide to Methyl 3-(Chloromethyl)benzoate: Properties, Reactivity, and Applications
Methyl 3-(chloromethyl)benzoate is a bifunctional organic compound that serves as a pivotal intermediate in a wide array of synthetic applications.[1] Its structure, featuring a reactive benzylic chloride and a modifiable methyl ester on a benzene ring, makes it a versatile building block in the fields of pharmaceutical development, agrochemicals, and materials science.[1][2] This guide provides a comprehensive overview of its chemical properties, explores the nuances of its reactivity, and details its practical applications for researchers and drug development professionals.
Physicochemical Properties: A Data-Driven Overview
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of methyl 3-(chloromethyl)benzoate are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 3-(chloromethyl)benzoate | [1] |
| CAS Number | 34040-63-6 | [3] |
| Molecular Formula | C₉H₉ClO₂ | [1][] |
| Molecular Weight | 184.62 g/mol | [1][] |
| Appearance | Typically a liquid or low melting solid | [2] |
| Boiling Point | 276.8°C at 760 mmHg | [] |
| Density | 1.19 g/cm³ | [] |
| Purity | Typically ≥95% | [1][] |
| Canonical SMILES | COC(=O)C1=CC(=CC=C1)CCl | [] |
| InChI | InChI=1S/C9H9ClO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3 | [1][] |
| InChI Key | NEXHXAMAIMAABX-UHFFFAOYSA-N | [1][] |
Synthetic Pathways
The preparation of methyl 3-(chloromethyl)benzoate can be achieved through several established routes. The choice of method often depends on the availability of starting materials, scale, and desired purity.
Common Synthetic Routes Include:
-
Side-Chain Chlorination of Methyl m-Toluate: A direct and common method involving the free-radical chlorination of the methyl group of methyl m-toluate.[1]
-
Esterification of 3-(Chloromethyl)benzoic Acid: This route involves the esterification of the corresponding carboxylic acid with methanol, typically catalyzed by a strong acid.[1] This is a reliable method often employed in laboratory settings.
-
From m-Toluic Acid: A multi-step process that begins with m-toluic acid, which is first chlorinated and then esterified.[1]
Below is a representative workflow for the esterification of 3-(chloromethyl)benzoic acid.
Caption: Workflow for the synthesis of Methyl 3-(Chloromethyl)benzoate.
Experimental Protocol: Esterification of 3-(Chloromethyl)benzoic Acid
This protocol describes a standard laboratory procedure for synthesizing methyl 3-(chloromethyl)benzoate.
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(chloromethyl)benzoic acid (1.0 eq).
-
Reagent Addition: Add an excess of anhydrous methanol, which acts as both the solvent and the esterifying agent.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Navigating the Reactivity Landscape
The synthetic utility of methyl 3-(chloromethyl)benzoate stems from its two distinct functional groups, which can be manipulated either selectively or concurrently.
The Chloromethyl Group: A Hub for Nucleophilic Substitution
The benzylic chloromethyl group is highly susceptible to nucleophilic substitution. As a primary benzylic halide, it can react via both SN1 and SN2 mechanisms, with the predominant pathway dictated by the reaction conditions.[5]
-
SN2 Mechanism: This pathway is favored by strong, anionic nucleophiles in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile).[5] These solvents solvate the cation but not the nucleophile, preserving its reactivity. This is the most common pathway for synthetic applications.
-
SN1 Mechanism: Weaker nucleophiles in polar protic solvents (e.g., water, alcohols) can favor an SN1 pathway by stabilizing the intermediate benzylic carbocation.[5]
Caption: Generalized SN2 mechanism at the chloromethyl group.
This reactivity allows for the introduction of a wide variety of functional groups, making it a key precursor in the synthesis of pharmaceuticals and other complex molecules.[1][]
The Methyl Ester Group: A Gateway to Further Functionality
The methyl ester group is less reactive than the chloromethyl group but provides valuable synthetic options.[1]
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(chloromethyl)benzoic acid, under either acidic or basic conditions.[1][6] This transformation is crucial when a free carboxylic acid moiety is required in the final target molecule.
-
Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester to the primary alcohol, (3-(chloromethyl)phenyl)methanol.[1]
Caption: Key steps in the hydrolysis of the methyl ester group.
Applications in Drug Discovery and Chemical Synthesis
Methyl 3-(chloromethyl)benzoate is not typically an end-product but rather a strategic intermediate.[1] Its bifunctional nature is leveraged to build more complex molecular architectures.
-
Pharmaceutical Synthesis: The compound is a critical building block for a range of pharmaceutical agents.[1] The reactive chloromethyl group allows for its covalent attachment to various molecular scaffolds. For instance, it has been used in the synthesis of novel urea derivatives evaluated as potential antiangiogenic agents for cancer therapy.[]
-
Agrochemicals and Dyes: Beyond the pharmaceutical industry, it serves as a precursor in the synthesis of pesticides, herbicides, and dyes.[1][2]
-
General Organic Synthesis: Chemists utilize methyl 3-(chloromethyl)benzoate to introduce the "methyl 3-benzoate" moiety into diverse organic structures, facilitating the construction of complex target molecules.[1]
Safety and Handling
Proper handling of methyl 3-(chloromethyl)benzoate is essential due to its hazardous properties. The compound is classified as corrosive and an irritant.[1][7][8]
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Corrosive to Metals | GHS05 | Danger | H290: May be corrosive to metals.[7][8] |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[7][8][9] |
| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage.[8] |
| Acute Toxicity (Oral, Dermal) | GHS07 | Warning | H302 + H312: Harmful if swallowed or in contact with skin.[9] |
Recommended Safety Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).[7][8]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Store in a corrosive-resistant container.
Conclusion
Methyl 3-(chloromethyl)benzoate is a high-value chemical intermediate whose utility is defined by the distinct and exploitable reactivity of its chloromethyl and methyl ester functional groups. For the synthetic chemist, it offers a reliable and versatile platform for constructing complex molecules, particularly in the realm of drug discovery and development. A comprehensive understanding of its properties, synthetic routes, and reactivity profile, coupled with stringent adherence to safety protocols, is paramount to unlocking its full potential in the laboratory.
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Cas 2905-65-9,Methyl 3-chlorobenzoate. LookChem. [Link]
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Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid. American Chemical Society. [Link]
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Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. Scientific Impulse. [Link]
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Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Scielo. [Link]
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Chloromethyl chlorosulfate: A new, catalytic method of preparation and reactions with some nucleophiles. ResearchGate. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]
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